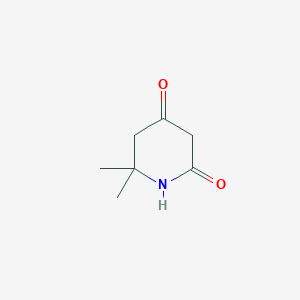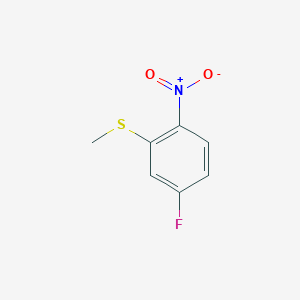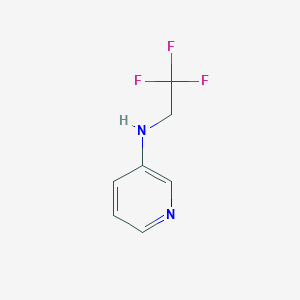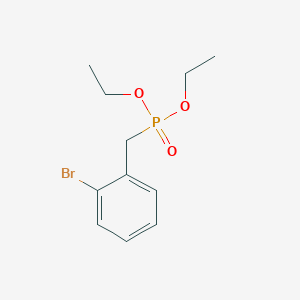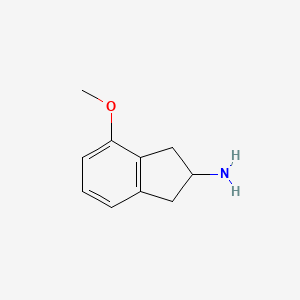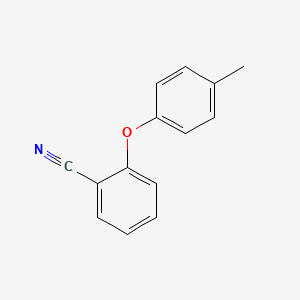
(1-Ethoxyvinyl)-trimethylsilane
Vue d'ensemble
Description
(1-Ethoxyvinyl)-trimethylsilane is a silicon-containing organic compound that is used in various synthetic applications. The compound is characterized by the presence of a trimethylsilyl group attached to an ethoxyvinyl moiety. This structure is versatile in synthetic chemistry due to its ability to participate in a variety of chemical reactions, often serving as an intermediate or reagent in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related trimethylsilyl compounds has been explored in several studies. For instance, the preparation of 2-bromoallyltrimethylsilane, which can be seen as a related compound, involves the introduction of a 1-trimethylsilylmethylvinyl group to epoxides using a Grignard reagent derived from 2-bromoallyltrimethylsilane . This process allows for the formation of 2-(2-hydroxy-ethyl)-allylsilanes, which can be further converted into α-methylene-γ-lactones via diols. Although not directly (1-Ethoxyvinyl)-trimethylsilane, this synthesis pathway highlights the potential methods for introducing trimethylsilyl groups into organic molecules.
Molecular Structure Analysis
The molecular structure of trimethylsilyl compounds can be quite complex and is often studied using X-ray crystallography. For example, an X-ray study was carried out on a compound synthesized from the reaction of trimethylvinylsilane with sulfur in the presence of Fe3(CO)12, which led to the formation of 1-trimethylsilyl-μ-S,S′-ethylenedithiolatohexacarbonyldiiron and 1-methyl-3-trimethylsilyl-2,5-dithiacyclopentane . These studies are crucial for understanding the three-dimensional arrangement of atoms within these molecules and can provide insights into their reactivity and properties.
Chemical Reactions Analysis
Trimethylsilyl compounds are known to undergo various chemical reactions. For example, the reaction of (1- and trans-2-bromovinyl)trimethylsilane with lithium metal was studied, revealing that while the reaction occurs rapidly, side reactions such as dehydrohalogenation and coupling can preclude good yields of the desired lithium reagent . Additionally, radical reactions involving trimethylvinylsilane have been investigated, such as the reaction with 1,1-diethoxyethane and ethyl formate, leading to the formation of silicon-containing formates and adducts through radical rearrangements and fragmentations .
Physical and Chemical Properties Analysis
The physical and chemical properties of (1-Ethoxyvinyl)-trimethylsilane and related compounds are influenced by the trimethylsilyl group. This group is known to impart stability and can affect the boiling point, solubility, and reactivity of the molecules it is attached to. The studies mentioned do not directly provide the physical and chemical properties of (1-Ethoxyvinyl)-trimethylsilane, but they do offer a glimpse into the behavior of similar trimethylsilyl-containing compounds under various reaction conditions . These properties are essential for the practical application of these compounds in synthetic chemistry.
Applications De Recherche Scientifique
1. Synthesis of Carbethoxy Trimethylsilanes (1-Ethoxyvinyl)-trimethylsilane reacts with various acetals in the presence of titanium tetrachloride, leading to the synthesis of 2-carbethoxy allylic, dienic, or enynic trimethylsilanes. This reaction is both regioselective and often stereoselective (Pornet, Rayadh, & Miginiac, 1986).
2. As Electrolyte Solvents in Li-ion Batteries Novel silane compounds, including (1-Ethoxyvinyl)-trimethylsilane derivatives, have been synthesized and utilized as non-aqueous electrolyte solvents in lithium-ion batteries. These silane molecules can dissolve various lithium salts and provide a good passivation film on a graphite anode, which is crucial for battery performance and longevity (Amine et al., 2006).
3. In Organometallic Chemistry The reaction of (1- and trans-2-bromovinyl)trimethylsilane with lithium leads to interesting outcomes in organometallic chemistry. This includes the formation of trans-bis(trimethylsilyl)ethylene and derivatives, demonstrating significant conversion to lithium reagents (Husk & Velitchko, 1973).
4. Lewis Acid Mediated Reactions Treatment of trimethylstyrylsilanes with certain thioacetal derivatives in the presence of Lewis acid results in selective cleavage of carbon-oxygen bonds, leading to the formation of (E)-allyl sulfide or (E)-2-styryl-1,3-dithiolane (Hirao et al., 1983).
5. In Hydrovinylation Reactions The use of cobalt(I)-catalyzed 1,4-hydrovinylation reaction of allyl trimethylsilane with symmetrical and unsymmetrical 1,3-dienes generates hydroxy-functionalized 1,4-dienes. This process is crucial in synthesizing complex structures in a convergent fashion (Arndt, Reinhold, & Hilt, 2010).
Mécanisme D'action
Target of Action
(1-Ethoxyvinyl)-trimethylsilane is a versatile tin reagent used in organic synthesis . Its primary targets are organic compounds with halide or pseudohalide groups . The (1-Ethoxyvinyl)-trimethylsilane acts as a reagent for the introduction of a 1-ethoxyvinyl group via a Stille cross-coupling reaction .
Mode of Action
The mode of action of (1-Ethoxyvinyl)-trimethylsilane involves a Stille cross-coupling reaction . This reaction is a palladium-catalyzed coupling of an organohalide (or pseudohalide) with an organotin compound . In this case, the organotin compound is (1-Ethoxyvinyl)-trimethylsilane . The result of this reaction is the introduction of a 1-ethoxyvinyl group to the organic compound .
Biochemical Pathways
The Stille cross-coupling reaction involving (1-Ethoxyvinyl)-trimethylsilane affects the biochemical pathways of organic compound synthesis . The introduction of the 1-ethoxyvinyl group can lead to the formation of new organic compounds with potential applications in various fields such as pharmaceuticals and materials science .
Pharmacokinetics
As a chemical reagent used in organic synthesis, its bioavailability would largely depend on the properties of the resulting compound .
Result of Action
The result of the action of (1-Ethoxyvinyl)-trimethylsilane is the formation of a new organic compound with a 1-ethoxyvinyl group . This can lead to the synthesis of novel compounds with potential applications in various fields .
Safety and Hazards
Tributyl(1-ethoxyvinyl)tin is classified as hazardous. It is toxic if swallowed, harmful in contact with skin, and causes skin and eye irritation . It may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .
Propriétés
IUPAC Name |
1-ethoxyethenyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16OSi/c1-6-8-7(2)9(3,4)5/h2,6H2,1,3-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWKEIKHKKBKLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40510779 | |
| Record name | (1-Ethoxyethenyl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40510779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Ethoxyvinyl)-trimethylsilane | |
CAS RN |
81177-92-6 | |
| Record name | (1-Ethoxyethenyl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40510779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{5-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]pentyl}(methyl)amine](/img/structure/B1337971.png)
